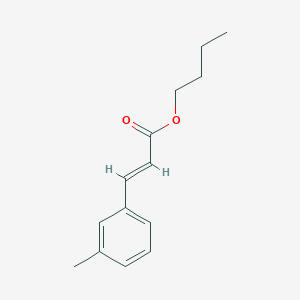

3-Methylcinnamic acid butyl ester

Description

The study of 3-Methylcinnamic acid butyl ester is intrinsically linked to the wider investigation of cinnamate (B1238496) esters. Understanding its role and potential requires a foundational knowledge of this larger class of compounds.

Cinnamic acid and its derivatives, including its esters, are a class of organic compounds that are ubiquitous in the plant kingdom. nih.gov They are secondary metabolites derived from the phenylpropanoid pathway and are found in various plants, fruits, and honey. chemicalbook.combas.bg Cinnamate esters are characterized by a benzene (B151609) ring, an alkene double bond, and an ester functional group. chemicalbook.com This structure lends itself to a variety of chemical modifications, leading to a vast family of compounds with diverse properties. chemicalbook.com

Research into cinnamate esters is extensive, driven by their wide range of biological activities, including antioxidant, antimicrobial, anticancer, and anti-inflammatory properties. chemicalbook.combas.bg The synthesis of cinnamate esters is a well-established area of organic chemistry, with methods like Fischer esterification being commonly employed. apsu.edu This process typically involves the reaction of a carboxylic acid (like cinnamic acid) with an alcohol in the presence of an acid catalyst to produce the corresponding ester and water. apsu.edu The specific properties and activities of a cinnamate ester are influenced by the nature of the substituents on both the phenyl ring and the ester group. nih.gov

Direct scientific inquiry into this compound is notably limited. Its significance is therefore largely inferred from the broader understanding of cinnamate esters. The "3-methyl" substitution on the phenyl ring and the butyl ester group are expected to modulate the physicochemical and biological properties of the parent cinnamic acid molecule. The methyl group, being electron-donating, can influence the electronic properties of the aromatic system, while the butyl group will affect its lipophilicity and steric profile.

The esterification of cinnamic acid with butanol to form butyl cinnamate has been explored as a method to potentially enhance the properties of cinnamic acid, such as its antioxidant capacity. researchgate.net While this research focuses on the unsubstituted butyl cinnamate, it provides a rationale for the synthesis and investigation of substituted analogues like this compound. The synthesis of various cinnamic acid esters, including butyl cinnamate, has been successfully achieved through methods like Fischer esterification. apsu.edu

Current research on cinnamate esters continues to explore their potential in various fields, including medicine, food science, and cosmetics. chemicalbook.comajcsd.org A significant trajectory involves the synthesis of novel derivatives with enhanced or specific biological activities. chemicalbook.com However, a clear knowledge gap exists when it comes to this compound. There is a scarcity of published research that focuses specifically on the synthesis, characterization, and biological evaluation of this particular compound.

Future research would logically involve the targeted synthesis of this compound, likely via Fischer esterification of 3-methylcinnamic acid with n-butanol. Following synthesis, a thorough characterization using modern analytical techniques such as NMR and mass spectrometry would be essential. Subsequent investigations would then need to explore its biological activities, comparing them to both the parent 3-methylcinnamic acid and other cinnamate esters to understand the specific contribution of the butyl ester moiety in conjunction with the 3-methyl substitution. The exploration of its potential as an antioxidant, antimicrobial, or other bioactive agent would be a primary focus.

Data Tables

To provide a more concrete understanding of the compounds involved, the following data tables outline some of their key properties.

Table 1: Physicochemical Properties of Precursor Molecules

| Property | 3-Methylcinnamic acid | n-Butanol |

| IUPAC Name | (2E)-3-(3-methylphenyl)prop-2-enoic acid nih.gov | Butan-1-ol wikipedia.org |

| Molecular Formula | C₁₀H₁₀O₂ nih.gov | C₄H₁₀O sanjaychemindia.com |

| Molecular Weight | 162.19 g/mol fishersci.com | 74.12 g/mol chemicalbook.com |

| Melting Point | 116-119 °C chemicalbook.com | -89.8 °C wikipedia.org |

| Boiling Point | - | 117.7 °C wikipedia.org |

| Appearance | Crystalline Powder fishersci.com | Colorless liquid sanjaychemindia.com |

| CAS Number | 3029-79-6 nih.gov | 71-36-3 chemicalbook.com |

Structure

3D Structure

Properties

CAS No. |

173593-27-6 |

|---|---|

Molecular Formula |

C14H18O2 |

Molecular Weight |

218.29 g/mol |

IUPAC Name |

butyl (E)-3-(3-methylphenyl)prop-2-enoate |

InChI |

InChI=1S/C14H18O2/c1-3-4-10-16-14(15)9-8-13-7-5-6-12(2)11-13/h5-9,11H,3-4,10H2,1-2H3/b9-8+ |

InChI Key |

CLWTXHAWKQGYAH-CMDGGOBGSA-N |

Isomeric SMILES |

CCCCOC(=O)/C=C/C1=CC=CC(=C1)C |

Canonical SMILES |

CCCCOC(=O)C=CC1=CC=CC(=C1)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Methylcinnamic Acid Butyl Ester

Enzymatic Esterification and Biocatalytic Routes for 3-Methylcinnamic Acid Butyl Ester Synthesis

Enzymatic esterification has emerged as a significant and environmentally friendly alternative for producing cinnamic acid esters. researchgate.net This method utilizes lipases as biocatalysts to facilitate the reaction between a cinnamic acid derivative and an alcohol. The use of enzymes, particularly in their immobilized form, allows for milder reaction conditions and can lead to the production of high-purity, food-grade esters. researchgate.netnih.gov

Several lipases have been successfully employed for the synthesis of cinnamic acid esters. Lipozyme TL IM, an immobilized lipase (B570770) from Thermomyces lanuginosus, has proven effective for catalyzing the synthesis of butyl cinnamate (B1238496). researchgate.netresearchgate.net Other commonly used biocatalysts include Novozym 435, which is an immobilized Candida antarctica lipase B (CALB). nih.govresearchgate.net Studies have shown that the choice of enzyme can significantly impact reaction efficiency, with Lipozyme TLIM sometimes outperforming Novozym 435 for specific esterifications. researchgate.net The esterification of cinnamic acid with butanol is a reversible reaction, making continuous removal of the product beneficial to avoid secondary hydrolysis. researchgate.net

The efficiency of enzymatic synthesis is highly dependent on the optimization of various reaction parameters. Key factors that influence the conversion yield include biocatalyst concentration, temperature, reaction time, substrate molar ratio, and the presence of a water-removal system like molecular sieves. researchgate.net

For the synthesis of butyl cinnamate using Lipozyme TL IM, optimal conditions have been identified through systematic studies. One study found that the synthesis at 40°C was most effective with a 0.01 M cinnamic acid concentration, a 1% (w/v) biocatalyst concentration, and a residence time of 12 hours in the presence of molecular sieves. researchgate.net Increasing the enzyme concentration generally increases the number of available active sites, which can enhance the conversion rate up to a certain point, after which the effect may plateau or even decrease. researchgate.netnih.gov For instance, in one study, the conversion rate increased as the lipase concentration rose from 10 to 30 mg/mL, but further increases led to a reduction in conversion. researchgate.net

Temperature is another critical parameter. For the synthesis of other cinnamic acid esters using Novozym 435, reaction temperatures of 75-80°C have resulted in high conversions of 87-90% within one to two days. nih.gov Response surface methodology (RSM) is a common statistical tool used to study the interplay of these parameters and determine the optimal conditions for maximizing ester conversion. researchgate.net

Table 1: Optimization of Reaction Parameters for Butyl Cinnamate Synthesis

| Parameter | Investigated Range | Optimal Condition | Source |

|---|---|---|---|

| Cinnamic Acid Conc. | 0.0025 - 0.01 M | 0.01 M | researchgate.net |

| Biocatalyst Conc. (Lipozyme TL IM) | 1 - 3% (w/v) | 1% (w/v) | researchgate.net |

| Residence Time | 7 - 12 hours | 12 hours | researchgate.net |

| Temperature | 40°C (fixed) | 40°C (with other optimal parameters) | researchgate.net |

| Molecular Sieves | Present / Absent | Present | researchgate.net |

| Agitation Speed | 350 rpm (fixed) | 350 rpm | researchgate.net |

Continuous synthesis using an enzymatic membrane reactor (EMR) represents a significant advancement in the production of cinnamic acid esters. researchgate.netugal.roresearchgate.net This technology allows for the continuous removal of the product while retaining the enzyme in the reactor, thereby increasing productivity and enabling long-term operational stability. researchgate.netnih.gov The EMR setup typically uses an ultrafiltration (UF) membrane that separates the biocatalyst from the reaction mixture, allowing the ester product to permeate through. researchgate.net

Enzymatic synthesis methods offer several advantages over conventional chemical routes like Fischer esterification. researchgate.netsemanticscholar.org Traditional methods often require harsh conditions, such as high temperatures and the use of strong acid catalysts (e.g., sulfuric acid), and frequently employ hazardous organic solvents like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF). semanticscholar.orgnsf.gov In contrast, biocatalytic routes operate under mild conditions, are more selective, and are considered more environmentally friendly. researchgate.net

Enzymatic processes can sometimes achieve higher conversion rates and shorter reaction times compared to other reported methods. nih.gov Furthermore, the reusability of immobilized enzymes is a key advantage, although some loss of activity may occur over several cycles. nih.govresearchgate.net The products of enzymatic synthesis are often of higher purity and can be classified as food-grade, which is a significant benefit for applications in the food and fragrance industries. researchgate.net

Table 2: Comparison of Synthesis Methods for Cinnamic Acid Esters

| Feature | Enzymatic Synthesis | Conventional Chemical Synthesis (e.g., Fischer) |

|---|---|---|

| Catalyst | Lipases (e.g., Novozym 435, Lipozyme TL IM) researchgate.netnih.gov | Strong acids (e.g., H₂SO₄) nsf.gov |

| Reaction Conditions | Mild (e.g., 40-80°C) researchgate.netnih.gov | Harsh (e.g., refluxing temperatures) nsf.gov |

| Solvents | Can be solvent-free or use greener solvents researchgate.netugal.roresearchgate.net | Often requires hazardous solvents (e.g., DCM, DMF) semanticscholar.org |

| Environmental Impact | More environmentally friendly, less waste researchgate.net | Generates hazardous waste, higher energy consumption semanticscholar.orgresearchgate.net |

| Product Quality | High purity, food-grade possible researchgate.net | May require extensive purification nsf.gov |

| Catalyst Reusability | Yes, immobilized enzymes can be reused nih.govresearchgate.net | Typically not reusable |

Novel Catalytic Approaches for this compound Formation

Beyond traditional acid catalysis and enzymatic routes, several novel catalytic systems have been developed for the synthesis of cinnamic acid esters and related derivatives. These methods often provide improved yields, milder reaction conditions, and broader substrate scope.

One approach involves the use of borane (B79455) catalysts, such as B(C₆F₅)₃, for Fischer esterification under mild conditions. beilstein-journals.org Other catalytic systems utilize Brønsted bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or hydrogen-bond acceptors like DABCO (1,4-Diazabicyclo[2.2.2]octane) to activate the alcohol or nucleophile. beilstein-journals.org For amide synthesis from cinnamic acid, which is structurally related to esterification, catalysts like N-fluorobenzenesulfonimide (NFSi) and graphene oxide have been reported to work via halogen or hydrogen bonding activation. beilstein-journals.org

The Steglich esterification, a method that proceeds under mild conditions, has been made more sustainable through the use of Mukaiyama's reagent in conjunction with greener solvents like dimethyl carbonate (DMC). semanticscholar.org Furthermore, transition metal catalysis, employing palladium (Pd) and copper (Cu) complexes, has been used to synthesize methyl cinnamate from alkenylboronic acids. beilstein-journals.org These advanced catalytic strategies hold potential for the efficient and scalable synthesis of this compound.

Derivatization Strategies for Structural Analogs of this compound

Derivatization of the cinnamic acid structure allows for the creation of a wide range of structural analogs with potentially novel properties. These strategies typically involve modification of the carboxylic acid group.

One common strategy is the synthesis of amides from cinnamic acid esters. This can be achieved by reacting the ester with an amine, a transformation that can be catalyzed by promiscuous hydrolase/acyltransferase enzymes in an aqueous medium. d-nb.info For example, cinnamoyl-memantine amide has been synthesized from cinnamic acid. nih.gov Another approach involves reacting cinnamoyl chloride (prepared from cinnamic acid and thionyl chloride) with an appropriate amine or alcohol, a method used to create cinnamoyl-metronidazole esters and amides. nih.govnih.gov

Furthermore, the carboxyl group of cinnamic acid can be replaced with bioisosteres, such as a 1,2,4-oxadiazole (B8745197) ring, to generate novel styryl oxadiazoles. nih.gov Hybrid molecules have also been synthesized by linking cinnamic acid to other bioactive compounds like oleanolic acid and glycyrrhetinic acid. nih.gov The synthesis of various amine derivatives of cinnamic acid further expands the library of accessible analogs. mdpi.com Reagents such as tert-butyl 3-(aminomethyl)azetidine-1-carboxylate and tert-butyl azetidin-3-yl(methyl)carbamate hydrochloride are examples of building blocks that can be used to introduce specific amine functionalities. bldpharm.combldpharm.com

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals like this compound to minimize environmental impact. researchgate.net A primary focus is the replacement of hazardous solvents and reagents with safer alternatives. semanticscholar.org

Enzymatic synthesis is inherently a green approach due to its use of biodegradable catalysts (enzymes), operation under mild conditions, and often in solvent-free systems, which reduces waste and energy consumption. researchgate.net For conventional reactions, solvent-reagent selection guides have been developed to promote more sustainable conditions, such as using dimethyl carbonate (DMC) as a replacement for dichloromethane (DCM) and N,N-dimethylformamide (DMF) in esterification reactions. semanticscholar.org

The use of modern activation methods also aligns with green chemistry principles. Microwave-assisted synthesis, for example, can significantly reduce reaction times, catalyst loading, and solvent usage. nsf.gov High-pressure synthesis, or barochemistry, is another non-traditional activation method that is considered a green technique, as it can initiate reactions with mechanical force, often reducing the need for heat or chemical catalysts. rsc.org By adopting these strategies, the synthesis of this compound can be made more efficient, safer, and more sustainable.

Investigations into the Biological Activities of 3 Methylcinnamic Acid Butyl Ester and Its Derivatives Studies in Vitro and in Non Human Models

Antimicrobial and Antifungal Activity Mechanisms

Cinnamic acid and its derivatives, including esters like butyl cinnamate (B1238496), are recognized for their antimicrobial properties against a wide array of pathogens. eurekaselect.comnih.gov The efficacy of these compounds is largely attributed to their ability to interfere with essential microbial processes.

In vitro studies have demonstrated that cinnamic acid esters can inhibit the growth of both bacteria and fungi. The antimicrobial action is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

For instance, butyl cinnamate has shown notable antifungal activity. In one study, it was the most potent among nineteen synthetic cinnamides and cinnamates tested against various fungal strains, exhibiting a MIC of 626.62 µM. nih.gov Its activity was determined to be fungicidal, meaning it actively kills the fungi, as indicated by a Minimum Fungicidal Concentration (MFC) to MIC ratio of ≤ 4. nih.gov

The antibacterial activity of cinnamic acid derivatives often shows variability between Gram-positive and Gram-negative bacteria, which can be attributed to differences in their cell wall structures. cabidigitallibrary.org Generally, bacteria are more susceptible to synthetic cinnamic acids and their esters and amides, while fungi are more sensitive to cinnamic aldehydes. mdpi.com For example, esters of cinnamic acid have demonstrated potent antibacterial activity with MIC values ranging from 43 to 301 µM against both Gram-positive and Gram-negative bacteria. nih.gov Cinnamic acid itself has shown stronger inhibition against Gram-positive bacteria like S. aureus and B. subtilis (MIC 0.5 mg/mL) compared to Gram-negative bacteria like E. coli and P. aeruginosa (MIC 1 mg/mL). cabidigitallibrary.org

| Compound | Microorganism | Activity Type | MIC Value |

|---|---|---|---|

| Butyl Cinnamate | Fungal Strains (e.g., C. albicans) | Antifungal | 626.62 µM |

| Cinnamic Acid Esters | Gram-positive & Gram-negative bacteria | Antibacterial | 43 - 301 µM |

| Cinnamic Acid | S. aureus, B. subtilis (Gram-positive) | Antibacterial | 0.5 mg/mL |

| Cinnamic Acid | E. coli, P. aeruginosa (Gram-negative) | Antibacterial | 1.0 mg/mL |

The antimicrobial potency of cinnamic acid derivatives is intrinsically linked to their chemical structure. Modifications at the phenyl ring, the carboxylic acid group, and the alkene double bond can significantly alter their biological activity. nih.govresearchgate.net

Esterification : Converting the carboxylic acid group into an ester, such as a butyl ester, can influence the compound's lipophilicity and, consequently, its ability to penetrate microbial cell membranes. Studies have shown that ester derivatives are often more bioactive than amide derivatives against fungal strains. nih.gov The presence of the butyl substituent, in particular, was found to potentiate the biological response in butyl cinnamate. nih.gov

Phenyl Ring Substitution : The nature and position of substituents on the phenyl ring play a crucial role. For example, the presence of a hydroxyl group is a known contributor to the antimicrobial and antioxidant properties of many phenolic compounds. nih.gov The introduction of methoxy groups, however, has been shown to enhance lipophilicity but negatively affect antimicrobial activity. mdpi.com Halogen substitutions also have a significant impact; a 4-fluoro phenyl ring substitution was found to be the most active against tuberculosis, while a para-substituted chlorine atom enhanced antibacterial activity more than an ortho-substituted one. nih.gov

The Cinnamic Scaffold : The core structure, comprising the phenyl ring and the carboxylic group, is considered essential for antibacterial activity. researchgate.net The conjugated double bond is also a key feature for the bioactivity of these molecules.

The primary mechanism of antimicrobial action for cinnamic acid and its derivatives involves the disruption of microbial cell membranes. researchgate.net This leads to increased membrane permeability, leakage of vital intracellular components like ions and ATP, and ultimately, cell death. researchgate.net

Studies on butyl cinnamate and related compounds suggest a direct interaction with ergosterol, a key component of the fungal plasma membrane. nih.govresearchgate.net This interaction disrupts membrane integrity. The compounds have also been shown to interfere with the fungal cell wall. nih.govresearchgate.net In bacteria, the antimicrobial mechanism is similarly attributed to cell membrane damage, which can lead to bacterial lysis and the release of intracellular contents. mdpi.com Molecular docking simulations have suggested that specific enzymes within the microbe, such as those involved in fatty acid synthesis (e.g., saFABH in S. aureus), could be potential targets for these compounds. nih.gov

Antioxidant Research and Radical Scavenging Properties

Cinnamic acid derivatives, particularly those bearing phenolic hydroxyl groups, are well-established antioxidants. nih.govmdpi.com Their ability to scavenge free radicals is a key aspect of their biological activity. This antioxidant capacity is generally attributed to the ability of the phenol group to donate a hydrogen atom, which stabilizes the free radical. nih.gov

While 3-methylcinnamic acid butyl ester lacks a hydroxyl group, the cinnamate structure itself contributes to antioxidant activity. However, studies consistently show that hydroxycinnamic acids and their esters (e.g., derivatives of p-coumaric, ferulic, and caffeic acids) possess more pronounced radical scavenging activity than their non-hydroxylated counterparts. nih.govdntb.gov.ua For example, ferulic acid and cumaric acid demonstrate more potent scavenger activity than cinnamic acid. nih.gov

Esterification of the carboxylic acid can modulate the antioxidant properties. While converting the acid to an ester can decrease its scavenging capacity in aqueous environments, these more hydrophobic derivatives may be more effective within lipid-rich environments like cell membranes or oil-based emulsions. nih.gov The radical scavenging effect of various hydroxycinnamic acid stearyl esters has been evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, which measures the ability of a compound to donate a hydrogen atom. mdpi.com

Anti-inflammatory Pathway Modulation Studies

Cinnamic acid and its derivatives have demonstrated significant anti-inflammatory properties in various in vitro and non-human models. wjbphs.comnih.gov Their mechanism of action often involves the modulation of key signaling pathways that regulate the inflammatory response.

A primary target for these compounds is the nuclear factor kappa B (NF-κB) signaling pathway, which is central to inflammation. mdpi.com Cinnamic acid derivatives have been shown to inhibit NF-κB activation, thereby reducing the transcription and production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). researchgate.netmdpi.com They can also down-regulate the expression of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.net This leads to decreased levels of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2). researchgate.net Some derivatives have also been found to bind directly to components of the mitogen-activated protein kinase (MAPK) signaling pathway, further suppressing downstream inflammatory signaling. researchgate.net

Enzyme Inhibition Profiles and Kinetic Analyses (e.g., Tyrosinase, Cholinesterase, Lipoxygenase)

Derivatives of cinnamic acid have been investigated as inhibitors of various enzymes, highlighting their potential for development as therapeutic agents.

Tyrosinase Inhibition : Tyrosinase is a key enzyme in melanin production, and its inhibitors are of interest in cosmetics and medicine. nih.gov Cinnamic acid esters have been designed and synthesized as potent tyrosinase inhibitors. The inhibitory activity is highly dependent on the structure. For example, esters combining cinnamic acid derivatives with paeonol or thymol showed significantly improved activity compared to the parent compounds. nih.govrsc.org An ester named (E)-2-acetyl-5-methoxyphenyl-3-(4-hydroxyphenyl)acrylate exhibited a very strong inhibitory activity with an IC50 value of 2.0 µM, which is considerably more potent than the reference compound, kojic acid (IC50: 32.2 µM). nih.govrsc.org Kinetic analyses revealed that these inhibitors can act through different mechanisms, including non-competitive and mixed-type inhibition. rsc.org The presence of a hydroxyl group at the 4-position of the cinnamic acid moiety was found to significantly improve the inhibitory activity. nih.gov

Cholinesterase Inhibition : Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are important targets in the management of neurodegenerative diseases like Alzheimer's disease. nih.gov Various cinnamic acid derivatives have been evaluated for their ability to inhibit these enzymes. nih.govbenthamdirect.com Studies on halogen-substituted cinnamic acid derivatives with a tertiary amine side chain showed that para-substituted compounds were potent against AChE, while ortho-substituted ones were more effective against BChE. nih.gov One of the most potent compounds identified was 2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate, which inhibited both AChE (IC50 = 46.18 µM) and BChE (IC50 = 32.46 µM). mdpi.com Enzyme kinetic studies indicated a mixed-type inhibitory effect. nih.gov

Lipoxygenase (LOX) Inhibition : Lipoxygenases are enzymes involved in the inflammatory process. Cinnamic acid derivatives have been evaluated for their ability to inhibit LOX. mdpi.com In a study of synthesized cinnamic acids, one compound proved to be a particularly potent LOX inhibitor. Phenyl-substituted acids generally showed better inhibitory activity against soybean LOX. mdpi.com

| Compound Class/Example | Enzyme | Inhibitory Activity (IC50) | Inhibition Type |

|---|---|---|---|

| (E)-2-acetyl-5-methoxyphenyl-3-(4-hydroxyphenyl)acrylate (5a) | Mushroom Tyrosinase | 2.0 µM | Non-competitive |

| (E)-2-isopropyl-5-methylphenyl-3-(4-hydroxyphenyl)acrylate (6a) | Mushroom Tyrosinase | 10.6 µM | Mixed-type |

| Cinnamic acid–eugenol ester (c27) | Mushroom Tyrosinase | 3.07 µM | Reversible mixed-type |

| 2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | Acetylcholinesterase (AChE) | 46.18 µM | Mixed-type |

| 2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | Butyrylcholinesterase (BChE) | 32.46 µM | N/A |

Antiproliferative Activities in Cancer Cell Lines (Mechanistic investigations)

Cinnamic acid and its derivatives have demonstrated notable antiproliferative effects across a range of cancer cell lines. nih.gov Mechanistic studies suggest these compounds can induce cancer cell death through various pathways, including the induction of apoptosis and cell cycle arrest. nih.govmdpi.com

One study investigated the molecular mechanism of cinnamic acid in triple-negative breast cancer cells (MDA-MB-231), finding that it reduces cell viability and induces apoptosis. nih.govresearchgate.net The mechanism was linked to the extrinsic apoptotic pathway, showing an increase in the abundance of TNFA, TNF Receptor 1 (TNFR1), and cleaved caspase-8 and -3 proteins. nih.govresearchgate.net

Synthetic derivatives have also been a major focus of research. A monomethoxylated cinnamic acid ester, (E)-2,5-dimethoxybenzyl 3-(4-methoxyphenyl)acrylate, was identified as a potent antitumor compound against A549 non-small-cell lung cancer cells. nih.gov Its mechanism of action involves inhibiting proliferation by downregulating cyclin B, leading to cell cycle arrest at the G2/M phase. nih.gov This compound also demonstrated proapoptotic and antimigratory activities, which were associated with the modulation of the MAPK/ERK signaling pathway. nih.gov

Further research into cinnamic acid-progenone hybrids and cinnamic acid metronidazole esters has identified compounds with significant potency against various cancer cell lines, including those of the lung, liver, breast, and colon. mdpi.compkusz.edu.cn For instance, compounds 53f and 53g, which are cinnamic acid-progenone hybrids, were found to be the most potent against five different cancer cell lines. mdpi.com Similarly, certain 6-Cinnamoyl-4-arylaminothienopyrimidines showed potent in vitro antiproliferative activity against A549 and HeLa cell lines, with IC50 values significantly better than the reference drug, erlotinib. mdpi.com

| Compound/Derivative | Cancer Cell Line | Activity (IC50 in µM) | Reported Mechanism |

|---|---|---|---|

| Cinnamic acid | MDA-MB-231 (Breast) | Reduces cell viability | Induces apoptosis via TNFA-TNFR1 mediated extrinsic pathway nih.govresearchgate.net |

| (E)-2,5-dimethoxybenzyl 3-(4-methoxyphenyl)acrylate (4m) | A549 (Lung) | Antiproliferative | Cell cycle arrest at G2/M, cyclin B downregulation, MAPK/ERK pathway modulation nih.gov |

| Compound 36f (Harmicine-cinnamic acid hybrid) | HepG2 (Liver) | 0.74 | Cytotoxicity mdpi.com |

| Compound 55p (Cinnamic acid-hydroxamate hybrid) | Bel7402/5-FU (Drug-resistant Liver) | 2.09 | Antiproliferative mdpi.com |

| Compound 59e (6-Cinnamoyl-4-arylaminothienopyrimidine) | HeLa (Cervical) | 0.004 | Inhibits EGFR and ERK1/2 phosphorylation mdpi.com |

| Compound 3h (Cinnamic acid metronidazole ester) | MCF-7 (Breast) | Potent antiproliferative activity | Inhibits EGFR (IC50 = 0.62 µM) and HER-2 (IC50 = 2.15 µM) kinases pkusz.edu.cn |

Antidiabetic Research (e.g., Glucose Uptake, Glycosylation Inhibition in In Vitro Models)

Derivatives of cinnamic acid have been explored for their potential in managing diabetes, with studies indicating multiple mechanisms of action. nih.govresearchgate.net These include stimulating insulin secretion, enhancing glucose uptake in muscle and fat cells, and inhibiting protein glycation. nih.govresearchgate.netnih.gov

In vitro studies using 3T3-L1 adipocytes have shown that several hydroxycinnamic acids can enhance glucose uptake. nih.gov The mechanism can differ between derivatives; for instance, some compounds like ferulic acid and p-coumaric acid stimulate glucose uptake through a PI3K-dependent pathway, while cinnamic acid itself appears to act via a PPARγ-mediated translocation of the glucose transporter GLUT4. nih.govnih.gov Furthermore, these phytochemicals have been observed to work synergistically with commercial oral hypoglycemic drugs like metformin and thiazolidinedione to increase glucose uptake. nih.govresearchgate.net

A specific naphthalenemethyl ester derivative of 3,4-dihydroxyhydrocinnamic acid was found to increase glucose transport in adipocytes by enhancing the translocation of GLUT4 to the cell surface. researchgate.net This action was attributed to the activation of the insulin signaling pathway, including the phosphorylation of the insulin receptor-beta subunit, insulin receptor substrate-1, and subsequent activation of PI3-kinase and Akt/protein kinase B. researchgate.net

Additionally, research on phospholipid derivatives of cinnamic acid and 3-methoxycinnamic acid has shown they can restore insulin sensitivity in insulin-resistant 3T3-L1 adipocytes. mdpi.com The binding of these aromatic acids to phosphatidylcholine appears to enhance their beneficial effects on insulin sensitivity. mdpi.com

| Compound/Derivative | In Vitro Model | Observed Effect | Proposed Mechanism |

|---|---|---|---|

| Cinnamic acid | Isolated mice islets | Enhanced glucose-stimulated insulin secretion nih.gov | Stimulation of pancreatic β-cells nih.gov |

| Ferulic acid, p-Coumaric acid | 3T3-L1 adipocytes | Increased 2-deoxyglucose uptake | Increased expression of PI3K nih.gov |

| Cinnamic acid | 3T3-L1 adipocytes | Increased 2-deoxyglucose uptake | Increased expression of PPARγ nih.gov |

| Naphthalenemethyl ester of 3,4-dihydroxyhydrocinnamic acid | Rat epididymal adipocytes | Increased glucose uptake | Enhanced translocation of GLUT4 via PI3K and Akt/PKB pathway activation researchgate.net |

| 1,2-dicinnamoyl-sn-glycero-3-phosphocholine (1,2-diCA-PC) | Insulin-resistant 3T3-L1 adipocytes | Restored and increased insulin-stimulated glucose uptake | Improved insulin sensitivity mdpi.com |

Neurobiological Activity Studies (e.g., Neuroprotective Effects)

Cinnamic acid and its derivatives have been identified as possessing neuroprotective properties, which are often attributed to their antioxidant and anti-inflammatory activities. nih.govbenthamscience.commdpi.com Research in this area has explored their potential to combat oxidative stress and mitochondrial dysfunction associated with neurodegenerative diseases. benthamscience.comresearchgate.net

One derivative, 4-hydroxy-3,5-di-tret-butyl cinnamic acid, has shown promise as a neuroprotective agent in models of cerebral ischemia. nih.govnih.gov Studies in rats with permanent focal cerebral ischemia demonstrated that this compound could restore the function of hippocampal mitochondria. researchgate.netnih.gov This restoration of bioenergetic reactions and elimination of mitochondrial dysfunction contributed to a neuroprotective effect and an improvement in cognitive functions. researchgate.netnih.gov

In another study, newly designed lipophilic derivatives of hydroxycinnamic acid were evaluated for their neuroprotective capabilities in an in vitro model of Parkinson's disease. researchgate.net These compounds showed a significant protective effect against damage induced by the neurotoxin 6-hydroxydopamine (6-OH-DA) in SH-SY5Y neuroblastoma cells. Their mechanism of action was linked to efficient radical scavenging and chelation of iron (II), highlighting their potential as antioxidants for therapeutic application in oxidative stress-related neurodegenerative disorders. researchgate.net

Other Investigated Biological Activities (e.g., Antimalarial, Antitubercular)

Beyond cancer, diabetes, and neuroprotection, the biological activities of cinnamic acid derivatives extend to infectious diseases. nih.gov They have been investigated for antimicrobial, antifungal, antimalarial, and antitubercular properties. nih.goveurekaselect.comnih.gov

The cinnamoyl structure is considered an important pharmacophore in the search for new antitubercular drugs. mdpi.com Cinnamic acid derivatives have a long history as potential agents against Mycobacterium tuberculosis (Mtb). mdpi.com Quantitative structure-activity relationship (QSAR) studies have been employed to design better antitubercular compounds, suggesting that properties related to permeation through the bacterial cell membrane are crucial for their biological activity. mdpi.com

In the context of malaria, specific hybrids of cinnamic acid have been synthesized and evaluated. nih.govresearchgate.net Acetylenic chalcones, which are structurally related to cinnamic acids, have also been assessed for their activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov Additionally, these chalcones were tested against Mycobacterium tuberculosis, with many compounds showing greater activity against non-replicating bacteria, a pattern that differs from existing anti-TB agents. nih.gov

Structure Activity Relationship Sar and Computational Studies of 3 Methylcinnamic Acid Butyl Ester Analogs

Systematic Structural Modifications and Biological Response Correlates

Systematic structural modifications of cinnamic acid esters have revealed key determinants of their biological activity, particularly their antifungal properties. The core structure of cinnamic acid, characterized by a phenyl ring, a conjugated double bond, and a carboxyl group, offers multiple sites for modification.

The nature and position of substituents on the phenyl ring significantly influence the biological response. Studies on various substituted cinnamic acid esters have shown that both electron-donating and electron-withdrawing groups can modulate activity, and their position (ortho, meta, or para) is often critical. For instance, the presence of a methyl group at the 3-position (meta) of the phenyl ring, as in 3-methylcinnamic acid butyl ester, is expected to influence the electronic and steric properties of the molecule, which in turn can affect its interaction with biological targets. Research on related compounds has indicated that substitutions at the meta and para positions can sometimes lead to more potent activity compared to ortho substitutions.

The esterification of the carboxylic acid group is another crucial factor. The length and branching of the alkyl chain of the ester can impact the lipophilicity and, consequently, the cell membrane permeability of the compound. Studies comparing different alkyl esters of cinnamic acid, such as methyl, ethyl, propyl, and butyl esters, have demonstrated that variations in the ester group can lead to significant differences in antifungal and other biological activities. For example, butyl cinnamate (B1238496) has shown notable antifungal activity against various fungal strains. The increased lipophilicity conferred by the butyl group may enhance its ability to penetrate fungal cell membranes.

The conjugated double bond in the cinnamic acid backbone is also considered important for bioactivity, contributing to the planarity of the molecule and potentially participating in interactions with target enzymes.

| Compound/Analog | Modification | Observed Biological Response (Example: Antifungal Activity) |

|---|---|---|

| Cinnamic acid | Parent compound | Baseline activity |

| Methyl cinnamate | Esterification with methanol | Moderate activity, often used as a reference |

| Ethyl cinnamate | Esterification with ethanol | Activity can be similar to or slightly higher than methyl ester |

| Butyl cinnamate | Esterification with butanol | Often shows enhanced activity, potentially due to increased lipophilicity mdpi.com |

| 4-Methylcinnamic acid methyl ester | Methyl group at para position | Activity can be enhanced, suggesting a favorable interaction of the methyl group at this position |

| This compound | Methyl group at meta position and butyl ester | Hypothesized to have significant activity based on combined electronic and lipophilic effects |

Quantitative Structure-Activity Relationship (QSAR) Analysis and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies have been employed to build mathematical models that correlate the structural features of cinnamic acid derivatives with their biological activities. These models are valuable for predicting the activity of novel compounds and for understanding the physicochemical properties that govern their potency.

In the context of cinnamic acid esters, QSAR analyses typically involve the calculation of a wide range of molecular descriptors, including:

Electronic descriptors: Such as Hammett constants (σ), which describe the electron-donating or electron-withdrawing nature of substituents on the phenyl ring.

Steric descriptors: Like molar refractivity (MR) and Taft steric parameters (Es), which quantify the size and shape of substituents.

Hydrophobic descriptors: Most commonly the partition coefficient (log P), which measures the lipophilicity of the molecule.

Topological descriptors: Which describe the connectivity and branching of the molecular structure.

Multiple Linear Regression (MLR) is a common statistical method used to develop QSAR models for cinnamic acid derivatives. These models often reveal that a combination of electronic, steric, and hydrophobic parameters is necessary to accurately predict the biological activity. For instance, a positive coefficient for log P in a QSAR equation would suggest that increased lipophilicity enhances activity, which aligns with the observed activity of butyl esters. Similarly, the coefficients for electronic and steric parameters can provide insights into the nature of the interactions between the analogs and their biological targets.

| QSAR Study Focus | Key Descriptors Investigated | Statistical Method | General Findings |

|---|---|---|---|

| Antimicrobial activity of cinnamic acid esters and amides | Electronic, steric, and hydrophobic parameters | Multiple Linear Regression (MLR) | A combination of descriptors is crucial for modeling activity, with lipophilicity often playing a significant role. nih.gov |

| Antifungal activity of substituted cinnamic acids | Topological and quantum chemical descriptors | MLR | Molecular shape and electronic properties are important for activity. |

| General biological activities of cinnamic derivatives | 2D and 3D descriptors | Partial Least Squares (PLS) | Predictive models can be developed to guide the synthesis of new analogs. |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to investigate the interactions between small molecules, such as this compound analogs, and their macromolecular targets at the atomic level. These methods provide valuable insights into the binding modes, affinities, and stability of ligand-target complexes.

For cinnamic acid esters with antifungal properties, molecular docking studies have been conducted to explore their interactions with key fungal enzymes that could serve as potential targets. The general procedure for a molecular docking study involves:

Preparation of the ligand and receptor: The 3D structure of the this compound analog is generated and optimized. The 3D structure of the target protein is obtained from a protein database (e.g., PDB) and prepared for docking by adding hydrogen atoms and assigning charges.

Docking simulation: The ligand is placed in the binding site of the receptor, and various conformational poses are sampled. A scoring function is used to estimate the binding affinity for each pose.

Analysis of results: The top-ranked poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the target protein.

For this compound, docking studies would likely reveal that the butyl chain engages in hydrophobic interactions with nonpolar residues in the binding pocket, while the carbonyl group of the ester could act as a hydrogen bond acceptor. The 3-methylphenyl group would also contribute to binding through hydrophobic and potentially pi-stacking interactions.

MD simulations can further refine the docked poses and provide information on the dynamic behavior and stability of the ligand-receptor complex over time. These simulations can help to validate the binding mode predicted by docking and provide a more accurate estimation of the binding free energy.

Pharmacophore Elucidation and Ligand Design Principles

Pharmacophore modeling is a computational approach that identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to exhibit a specific biological activity. A pharmacophore model serves as a 3D query for virtual screening of compound libraries to identify novel active molecules and can guide the design of new analogs with improved potency.

A pharmacophore model for biologically active cinnamic acid esters, including analogs of this compound, would typically include features such as:

Hydrogen bond acceptors: The carbonyl oxygen of the ester group is a key hydrogen bond acceptor.

Hydrophobic/aromatic regions: The phenyl ring and the butyl group represent significant hydrophobic features. The phenyl ring can also be defined as an aromatic feature.

Aromatic ring: The substituted phenyl ring itself is a crucial pharmacophoric feature.

The development of a pharmacophore model for a series of active this compound analogs would involve aligning the 3D structures of these molecules and identifying the common chemical features and their spatial relationships. This model would then represent the key interaction points between the ligands and their biological target.

The principles derived from SAR, QSAR, molecular docking, and pharmacophore modeling collectively guide the rational design of new this compound analogs. For example, these studies might suggest that increasing the hydrophobicity of the ester group or introducing specific substituents at other positions on the phenyl ring could enhance biological activity. This integrated computational and experimental approach accelerates the discovery and optimization of novel bioactive compounds.

Analytical and Spectroscopic Characterization Techniques for 3 Methylcinnamic Acid Butyl Ester Research

Advanced Chromatographic Separations for Purity Assessment and Quantification in Research Samples (e.g., GC-MS, LC-MS)

Chromatographic techniques are fundamental for the separation, identification, and quantification of 3-Methylcinnamic acid butyl ester from complex mixtures, such as reaction products or biological samples. High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), provide the necessary sensitivity and selectivity for rigorous analysis. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): Due to its volatility, this compound is well-suited for analysis by GC-MS. In this technique, the sample is vaporized and passed through a capillary column. The separation is based on the compound's boiling point and its affinity for the column's stationary phase. The retention time is a characteristic property used for identification. Coupled with a mass spectrometer, GC-MS allows for the acquisition of mass spectra for the eluted peaks, providing definitive structural confirmation. This method is highly effective for assessing the purity of synthesized this compound and identifying any related impurities or byproducts.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique for analyzing cinnamic acid derivatives. researchgate.net It is particularly useful for samples that may not be suitable for GC due to low volatility or thermal instability. Reverse-phase HPLC is commonly used, where a nonpolar stationary phase is paired with a polar mobile phase, such as a mixture of water and acetonitrile or methanol. researchgate.net The separation of this compound is achieved based on its hydrophobicity. The eluent is then introduced into a mass spectrometer, which provides mass-to-charge ratio data for molecular weight determination and structural analysis. LC-MS is widely applied for the quantitative determination of cinnamic acids and their esters in various food and pharmaceutical preparations. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules like this compound. jchps.comcore.ac.uk By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the connectivity of atoms and their chemical environment. sapub.orgresearchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum would exhibit distinct signals for the protons of the butyl group, the vinylic protons, the aromatic protons, and the methyl group attached to the benzene (B151609) ring. The trans-configuration of the double bond is confirmed by a large coupling constant (typically 15-16 Hz) between the two vinylic protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. For this compound, distinct signals are expected for the carbonyl carbon of the ester, the two vinylic carbons, the six aromatic carbons (four CH and two quaternary), the methyl carbon, and the four carbons of the butyl chain. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons. core.ac.uk

The predicted NMR data for this compound is summarized in the tables below.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| 7.65 | d | 1H | Ar-CH= | ~16.0 |

| 7.20-7.40 | m | 4H | Aromatic-H | - |

| 6.40 | d | 1H | =CH-COO | ~16.0 |

| 4.20 | t | 2H | -O-CH₂- | ~6.7 |

| 2.38 | s | 3H | Ar-CH₃ | - |

| 1.70 | quint | 2H | -O-CH₂-CH₂- | ~7.0 |

| 1.45 | sext | 2H | -CH₂-CH₃ | ~7.4 |

| 0.95 | t | 3H | -CH₂-CH₃ | ~7.4 |

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 167.0 | C=O (Ester) |

| 144.5 | Ar-CH= |

| 138.5 | Aromatic C-CH₃ |

| 134.3 | Aromatic C-C= |

| 130.5 | Aromatic CH |

| 128.6 | Aromatic CH |

| 128.2 | Aromatic CH |

| 125.5 | Aromatic CH |

| 118.5 | =CH-COO |

| 64.5 | -O-CH₂- |

| 30.8 | -O-CH₂-CH₂- |

| 21.3 | Ar-CH₃ |

| 19.2 | -CH₂-CH₃ |

| 13.7 | -CH₂-CH₃ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Spectroscopic methods like IR and UV-Vis are used to identify the functional groups present in a molecule and to study its electronic conjugation system.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. researchgate.net The IR spectrum of this compound would show characteristic absorption bands confirming the presence of its key functional groups. A strong absorption band around 1715 cm⁻¹ is indicative of the C=O stretching vibration of the α,β-unsaturated ester. spectroscopyonline.com Other significant peaks include C=C stretching from the alkene and aromatic ring, C-O stretching from the ester moiety, and C-H stretching from both the aromatic and aliphatic parts of the molecule. docbrown.infoieeesem.com

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic & Vinylic |

| 2960-2850 | C-H Stretch | Aliphatic (Butyl, Methyl) |

| ~1715 | C=O Stretch | α,β-Unsaturated Ester |

| ~1640 | C=C Stretch | Alkene |

| ~1600, 1490 | C=C Stretch | Aromatic Ring |

| ~1250, ~1170 | C-O Stretch | Ester |

| ~980 | =C-H Bend (Out-of-plane) | trans-Alkene |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugated system in this compound, which includes the phenyl ring, the C=C double bond, and the carbonyl group, is expected to result in strong UV absorption. The maximum absorption wavelength (λmax) for cinnamates typically falls in the range of 270-290 nm. The presence of the methyl group on the aromatic ring and the butyl ester group may cause minor shifts in the λmax compared to unsubstituted cinnamic acid or its methyl ester.

Mass Spectrometry (MS) Fragmentation Pattern Analysis and Isotope Studies

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. researchgate.net For this compound (molecular weight: 218.29), the electron ionization (EI) mass spectrum would display a molecular ion peak (M⁺) at m/z 218.

The fragmentation pattern provides valuable structural clues. Key fragmentation pathways for esters include alpha-cleavage and McLafferty rearrangement. For this specific ester, characteristic fragments would arise from the loss of the butoxy group (•OCH₂CH₂CH₂CH₃, 59 Da), the butyl radical (•CH₂CH₂CH₂CH₃, 57 Da), or butene (CH₂=CHCH₂CH₃, 56 Da) via McLafferty rearrangement. The base peak is often the tropylium-like ion or a related fragment. The fragmentation pattern of this compound would be analogous to that of other cinnamic acid esters like ethyl cinnamate (B1238496). massbank.eunist.gov

| m/z | Proposed Fragment Ion | Loss |

|---|---|---|

| 218 | [C₁₄H₁₈O₂]⁺ | Molecular Ion (M⁺) |

| 162 | [M - C₄H₈]⁺ | Loss of butene (McLafferty) |

| 161 | [M - C₄H₉O]⁺ | Loss of butoxy radical |

| 145 | [C₁₀H₉O]⁺ | 3-Methylcinnamoyl cation |

| 117 | [C₉H₉]⁺ | Loss of CO from m/z 145 |

| 115 | [C₉H₇]⁺ | Loss of H₂ from m/z 117 |

Crystallographic Studies and X-ray Diffraction for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If this compound can be obtained as a suitable single crystal, single-crystal X-ray diffraction can provide a wealth of information. bris.ac.uk

This technique would confirm the molecular structure elucidated by NMR, including the trans geometry of the alkene double bond. Furthermore, it would reveal details about the molecule's conformation, such as the torsion angles between the phenyl ring, the alkene, and the ester group. Analysis of the crystal packing would provide insights into intermolecular interactions, such as van der Waals forces or C-H···π interactions, which govern the solid-state properties of the material. dovepress.com Powder X-ray diffraction (PXRD) can be used on polycrystalline samples to identify the crystalline phase and assess its purity. bris.ac.uk

Interactions of 3 Methylcinnamic Acid Butyl Ester with Research Matrices and Environmental Systems

Membrane Interactions and Permeation Studies in Model Systems

The ability of a compound to interact with and permeate cell membranes is a critical factor in its biological activity and distribution. While direct studies on 3-Methylcinnamic acid butyl ester are not prevalent in publicly accessible literature, research on analogous cinnamic acid derivatives provides significant insights into its probable membrane interaction profile.

The interaction of small molecules with lipid bilayers is governed by factors such as lipophilicity, molecular structure, and the physicochemical properties of the membrane itself. For cinnamic acid derivatives, the presence of the phenyl ring and the carboxylic acid or ester group are key determinants of their membrane activity.

A study investigating the effects of cinnamic acid and p-coumaric acid on dimyristoylphosphatidylcholine (B1235183) (DMPC) model membranes using differential scanning calorimetry revealed that cinnamic acid interacts with and modifies the properties of lipid vesicles. acs.org This interaction, which was more pronounced at an acidic pH where the carboxylic acid is protonated, suggests that the molecule can insert into the lipid bilayer, thereby affecting its fluidity and phase transition temperature. acs.org The esterification of the carboxylic acid group to form this compound would increase its lipophilicity, a property generally associated with enhanced membrane permeation. The butyl chain would further enhance this characteristic, likely leading to a greater partitioning into the hydrophobic core of the lipid bilayer.

Furthermore, research on the enzymatic synthesis of butyl cinnamate (B1238496), a structurally similar compound, in an enzymatic membrane reactor (EMR) provides indirect evidence of its ability to traverse synthetic membranes. researchgate.netresearchgate.net In these systems, the product, butyl cinnamate, must permeate through an ultrafiltration membrane to be separated from the reaction mixture, demonstrating its capacity to pass through a membrane barrier. researchgate.net

The table below summarizes findings from a study on related cinnamic acid compounds, which can be used to infer the potential membrane interaction characteristics of this compound.

| Compound | Model System | Technique | Key Findings | Inferred Relevance to this compound |

| Cinnamic Acid | DMPC Vesicles | Differential Scanning Calorimetry (DSC) | Interacts with lipid vesicles, greater effect at acidic pH. acs.org | The core cinnamic structure facilitates membrane interaction. Esterification and the butyl group are expected to enhance this interaction due to increased lipophilicity. |

| p-Coumaric Acid | DMPC Vesicles | Differential Scanning Calorimetry (DSC) | Did not appreciably modify the thermotropic behavior of the model membrane. acs.org | The specific substituents on the phenyl ring significantly influence membrane interaction. The methyl group on the target compound will also play a role. |

| Butyl Cinnamate | Enzymatic Membrane Reactor (EMR) with PES membrane | Continuous Synthesis | Product permeates through the ultrafiltration membrane. researchgate.netresearchgate.net | Demonstrates the ability of a similar cinnamate ester to pass through a synthetic membrane barrier. |

Protein Binding Studies in In Vitro Research Models

The interaction of small molecules with proteins is fundamental to their distribution and efficacy in biological systems. Serum albumins, being the most abundant proteins in the blood plasma, are often used as model proteins for these studies. The binding of a compound to serum albumin can affect its bioavailability, metabolism, and excretion.

Given that this compound is also an ester, its interaction with BSA is likely to be more similar to that of methyl cinnamate than to cinnamic acid. The larger butyl group, compared to the methyl group, may lead to stronger hydrophobic interactions within the binding pocket of the albumin, potentially resulting in a higher binding affinity. The methyl group on the phenyl ring could also influence the binding orientation and strength.

The following table presents the thermodynamic parameters for the interaction of methyl cinnamate and cinnamic acid with BSA at pH 7.4, providing a basis for estimating the protein binding characteristics of this compound.

| Ligand | Binding Constant (K) (M⁻¹) | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) | Driving Force |

| Methyl Cinnamate | 1.8 (± 0.1) x 10⁴ | -24.2 (± 0.2) | -48.4 (± 0.3) | -81.2 (± 1.1) | Enthalpy-driven |

| Cinnamic Acid | 1.0 (± 0.1) x 10⁴ | -22.8 (± 0.2) | 13.9 (± 0.1) | 123.1 (± 0.7) | Entropy-driven |

| Data sourced from a study on the interaction with bovine serum albumin (BSA) at pH 7.4. nih.gov |

Biodegradation and Environmental Fate Studies (Academic Perspective)

The environmental fate of a chemical compound is determined by a combination of its physical and chemical properties and its susceptibility to biotic and abiotic degradation processes. For this compound, which may be used in applications such as fragrances, understanding its persistence and transformation in the environment is of academic interest. researchgate.net

The initial step in the biodegradation of an ester is often hydrolysis, which can be mediated by esterase enzymes produced by microorganisms. scentjourner.com This would break down this compound into 3-Methylcinnamic acid and butanol. Both of these products are then subject to further degradation. Butanol is a readily biodegradable alcohol.

The biodegradation of the resulting 3-Methylcinnamic acid would likely follow pathways established for cinnamic acid. Studies on the degradation of cinnamic acid by bacteria such as Stenotrophomonas sp. have identified a catabolic pathway that involves the reduction of the side chain to form 3-phenylpropionic acid, followed by hydroxylation of the phenyl ring and subsequent ring cleavage. nih.govnih.gov An alternative anaerobic pathway involves the transformation of cinnamate to benzoate (B1203000), which is then further degraded. nih.gov The methyl substituent on the phenyl ring of 3-Methylcinnamic acid may influence the rate and specific pathway of degradation, but the general mechanism is expected to be similar.

The environmental distribution of this compound will be influenced by its physicochemical properties. As an ester with a butyl chain, it is expected to have low water solubility and a tendency to partition to organic matter in soil and sediment. researchgate.net Its volatility will determine its presence in the atmosphere, where it could be subject to photochemical degradation. researchgate.net

The table below outlines the expected initial stages of biodegradation for this compound based on studies of related compounds.

| Process | Reactant | Products | Mediating Factor | Reference for Analogous Process |

| Ester Hydrolysis | This compound + Water | 3-Methylcinnamic acid + Butanol | Microbial Esterases | General principle for fragrance esters scentjourner.com |

| Aerobic Degradation of Cinnamic Acid Moiety | Cinnamic Acid | 3-Phenylpropionic acid, 3-(4-Hydroxyphenyl) propionic acid, 4-Hydroxy benzoic acid, Protocatechuic acid | Bacteria (Stenotrophomonas sp.) | nih.govnih.gov |

| Anaerobic Degradation of Cinnamic Acid Moiety | Cinnamate | Benzoate, Acetate, CH₄, CO₂ | Syntrophic bacterial consortium | nih.gov |

Emerging Research Applications and Future Directions for 3 Methylcinnamic Acid Butyl Ester in Chemical Biology and Materials Science

Development as Research Probes and Chemical Tools

The structural backbone of 3-Methylcinnamic acid butyl ester, featuring a substituted aromatic ring and an α,β-unsaturated ester, provides a versatile scaffold for the development of research probes and chemical tools. The inherent fluorescence of some cinnamic acid derivatives suggests that this compound could be engineered into a fluorescent probe. Modifications to the phenyl ring or the ester group could modulate its photophysical properties, enabling its use in cellular imaging and as a sensor for specific biological analytes.

Research into related cinnamic acid derivatives has shown their potential to interact with biological targets. For instance, various cinnamates have demonstrated inhibitory activity against enzymes and have been explored for their antimicrobial and anticancer properties. nih.govbiointerfaceresearch.com This suggests that this compound could be developed as a molecular probe to study biological pathways or as a lead compound in drug discovery. The butyl ester moiety can influence the compound's lipophilicity, potentially enhancing cell membrane permeability and facilitating its use in intracellular studies.

Table 1: Potential Applications of this compound as a Research Probe

| Application Area | Potential Use | Rationale |

| Cellular Imaging | Fluorescent labeling of cellular components. | The cinnamate (B1238496) core can be a basis for fluorophore development. |

| Enzyme Inhibition Studies | Probing the active sites of specific enzymes. | Cinnamic acid derivatives are known enzyme inhibitors. nih.gov |

| Antimicrobial Research | Investigating mechanisms of bacterial or fungal growth inhibition. | Cinnamic esters have shown antimicrobial activity. nih.gov |

| Drug Discovery | Serving as a scaffold for the development of new therapeutic agents. | The structure allows for diverse chemical modifications to optimize biological activity. nih.govmdpi.com |

Integration in Advanced Chemical Technologies (non-commercial, research-focused)

The unique chemical structure of this compound also positions it as a candidate for integration into advanced, research-focused chemical technologies, particularly in the realm of materials science. Cinnamic acid and its derivatives are well-known for their ability to undergo photodimerization via a [2+2] cycloaddition reaction upon exposure to UV light. researchgate.net This photo-reactivity is the basis for their use in creating photosensitive polymers and cross-linked materials.

The incorporation of this compound as a monomer or a pendant group in polymers could lead to the development of novel materials with tunable properties. For example, such polymers could be used in photolithography, data storage, or as smart materials that respond to light stimuli. The methyl and butyl groups on the molecule can influence the physical properties of the resulting polymer, such as its glass transition temperature and solubility. acs.org

Table 2: Potential Research-Focused Applications in Advanced Chemical Technologies

| Technology Area | Potential Role of this compound | Key Property |

| Photosensitive Polymers | Monomer or cross-linking agent. | Photo-induced [2+2] cycloaddition. researchgate.net |

| Smart Materials | Component of light-responsive materials. | Reversible photoisomerization or dimerization. tandfonline.com |

| Advanced Coatings | Additive for modifying surface properties. | Potential for creating photo-patternable surfaces. |

| Biomaterials | Building block for biocompatible and biodegradable polymers. | The cinnamic acid backbone is derived from natural sources. rsc.org |

Addressing Methodological Challenges in this compound Research

The advancement of research on this compound is contingent on overcoming several methodological challenges. A primary hurdle is the efficient and selective synthesis of the compound. While Fischer esterification of 3-methylcinnamic acid with butanol is a straightforward approach, optimizing reaction conditions to achieve high yields and purity is crucial. tjpr.orgapsu.edu The synthesis of the precursor, 3-methylcinnamic acid, can be achieved through methods like the Perkin reaction, but may require careful purification to remove side products.

The characterization of this compound requires a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure, including the position of the methyl group and the successful esterification. apsu.eduresearchgate.net Spectroscopic methods such as UV-Vis and fluorescence spectroscopy are necessary to evaluate its photophysical properties, which are critical for its potential applications as a research probe. Chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), are vital for ensuring the purity of the synthesized compound. researchgate.net

A significant challenge lies in the limited commercial availability of this compound, which necessitates its synthesis in the laboratory for research purposes. This can be a barrier for researchers who are not specialists in organic synthesis.

Interdisciplinary Research Opportunities and Collaborative Frameworks

The multifaceted potential of this compound opens up numerous avenues for interdisciplinary research. Collaborations between organic chemists, chemical biologists, materials scientists, and pharmacologists will be essential to fully explore the capabilities of this molecule.

Chemists can focus on developing novel synthetic routes and creating a library of related derivatives with varied functional groups. Chemical biologists can then screen these compounds for their interactions with biological systems, potentially identifying new research probes or therapeutic leads. nih.govmdpi.com In parallel, materials scientists can investigate the incorporation of these cinnamates into polymers and other materials, exploring their photoresponsive and other physical properties. acs.orgrsc.org Such collaborative efforts will be instrumental in translating the fundamental chemical properties of this compound into practical applications in both life sciences and materials science.

Q & A

Q. What are the recommended methods for synthesizing 3-Methylcinnamic acid butyl ester in laboratory settings?

The synthesis of this compound typically involves acid-catalyzed esterification . A validated approach includes reacting 3-methylcinnamic acid with butanol in the presence of a catalyst like sulfuric acid or N-(3-Dimethylaminopropyl)-N′-ethyl-carbodiimide (EDC) for enhanced efficiency . Key steps include:

- Reflux conditions : Maintain temperatures between 80–100°C for 4–6 hours to ensure complete conversion.

- Purification : Post-reaction, neutralize the catalyst, separate layers, and use vacuum distillation to isolate the ester.

- Yield optimization : Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to minimize side products like unreacted acid or dimerization byproducts.

Q. How can researchers purify this compound to achieve high yields and minimal byproducts?

Purification strategies depend on the compound’s physicochemical properties:

- Distillation : Use fractional or vacuum distillation (normal boiling point ~250–300°C, extrapolated from similar esters ).

- Chromatography : Employ column chromatography with silica gel and a hexane/ethyl acetate gradient (e.g., 9:1 to 4:1 ratio) for small-scale purification .

- Recrystallization : If solid impurities persist, dissolve the ester in a minimal volume of warm ethanol and cool to −20°C for crystallization.

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

- Gas Chromatography-Mass Spectrometry (GC/MS) : Confirm molecular weight (expected m/z ~220–250) and fragmentation patterns using libraries like NIST .

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra for ester group signals (e.g., butyl chain protons at δ 0.9–1.6 ppm and carbonyl carbons at δ 165–175 ppm) .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify ester C=O stretches (~1740 cm) and aromatic C-H bends (~700–800 cm) .

Advanced Research Questions

Q. How do thermodynamic properties such as vapor pressure and enthalpy of vaporization influence the experimental handling of this compound?

Thermodynamic data derived from the Joback and McGowan methods (e.g., standard vaporization enthalpy ~80–85 kJ/mol ) inform handling protocols:

- Vapor pressure : At 25°C, estimated vapor pressure is low (~0.01 kPa), reducing volatilization risks. However, use fume hoods during high-temperature steps.

- Thermal stability : Avoid prolonged heating above 150°C to prevent decomposition, as indicated by dynamic viscosity trends in analogous esters .

Q. What strategies should be employed to resolve contradictions in reported physicochemical data for this compound across different studies?

- Cross-reference authoritative databases : Compare values from NIST Webbook (e.g., logP ~6.6 ) with experimental measurements using shake-flask or HPLC methods.

- Statistical validation : Apply ANOVA or regression analysis to identify outliers, as outlined in materials and methods guidelines .

- Replicate conditions : Ensure consistency in temperature, solvent purity, and instrumentation calibration when reproducing data .

Q. What considerations are critical when designing stability studies for this compound under varying environmental conditions?

- Storage : Store in amber glass vials at −20°C under inert gas (e.g., argon) to prevent hydrolysis or oxidation, based on benzoic acid ester stability protocols .

- Degradation analysis : Use accelerated stability testing (40°C/75% RH for 6 months) and monitor via HPLC for degradation products like 3-methylcinnamic acid.

- Light sensitivity : Perform UV-Vis spectroscopy to assess photodegradation rates under UV/visible light exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.